N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and linked via an amino group to a para-substituted phenyl ring.
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3S/c1-15-12-16(2)22(14-21(15)33-5)34(31,32)29-20-8-6-19(7-9-20)25-23-10-11-24(27-26-23)30-18(4)13-17(3)28-30/h6-14,29H,1-5H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAHIAZEPVEELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=CC(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a pyrazole moiety linked to a pyridazine and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 446.55 g/mol. The presence of various functional groups suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 | 3.79 | |
| Compound B | SF-268 | 12.50 | |
| Compound C | NCI-H460 | 42.30 | |
| This compound | TBD | TBD | This Study |
These findings indicate that derivatives containing the pyrazole structure may inhibit tumor growth effectively.
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, studies have reported that certain pyrazole derivatives significantly reduce levels of TNF-alpha and IL-6 in vitro.
The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cancer cell proliferation and inflammatory responses.
Targeted Pathways
Research suggests that the compound may affect several key signaling pathways:
- Aurora Kinase Inhibition : Similar compounds have shown inhibition of Aurora-A kinase, which is crucial for mitosis.
- CDK Inhibition : Compounds in this class have been reported to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- VEGF Pathway : Some derivatives have demonstrated the ability to inhibit VEGF-induced proliferation in endothelial cells.
Case Studies
Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A study involving a derivative similar to this compound showed significant tumor regression in xenograft models.
- Case Study 2 : In vitro studies demonstrated that treatment with this compound resulted in decreased viability of various cancer cell lines compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in heterocyclic cores, substituents, and sulfonamide groups. Key differences in molecular weight, substituent effects, and spectral properties are highlighted.
Table 1: Structural and Physicochemical Comparison
Heterocyclic Core Variations
- Pyridazine vs. Pyridine : The target compound’s pyridazine core (two adjacent nitrogen atoms) differs from pyridine analogs (e.g., compounds 22, 23). Pyridazine’s electron-deficient nature may enhance binding to enzymes with aromatic stacking motifs, whereas pyridine derivatives often exhibit better solubility .
- Substituent Positioning: The 3,5-dimethylpyrazole group in the target compound is analogous to compounds 22 and 23 but attached to pyridazine instead of pyridine.
Sulfonamide and Phenyl Group Modifications
- Methoxy and Dimethyl Groups : The 5-methoxy and 2,4-dimethyl groups on the benzene sulfonamide in the target compound are absent in analogs like CAS 957499-83-1. These groups may improve lipophilicity and metabolic stability compared to simpler sulfonamides .
- Molecular Weight : The target compound (505.59 g/mol) is significantly larger than pyridine-based analogs (e.g., 378.47–406.53 g/mol), which could influence pharmacokinetic properties such as membrane permeability .
Spectral and Analytical Data
- IR Spectroscopy : All compounds show characteristic SO₂ stretches (~1148–1332 cm⁻¹). The target compound’s methoxy group would likely exhibit C-O stretches near 1250 cm⁻¹, absent in analogs like 22 and 23 .
- NMR Profiles : Aromatic protons in the target compound’s pyridazine and benzene rings are expected near δ 7–9 ppm, similar to compound 22 (δ 7.29 for pyridine H-5). The 3,5-dimethylpyrazole group’s methyl signals (δ ~2.10–2.34 ppm) align with those in compound 22 .
Research Implications
- Structure-Activity Relationships (SAR) : The target compound’s pyridazine core and methoxy/dimethyl substituents suggest tailored interactions with biological targets compared to pyridine or pyrimidine analogs. Further studies should explore its binding affinity and selectivity.
- Synthetic Feasibility : The synthesis route for the target compound likely parallels methods described in –3, involving sulfonamide functionalization and heterocyclic coupling. However, pyridazine intermediates may require specialized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
